Molecular Weight Advantage of 366.5 g/mol vs. 458.6 g/mol for the 4-Methoxyphenylpiperazine Analog (CAS 1105225-25-9)
The target compound (MW 366.5 g/mol) [1] is 92.1 g/mol (~20%) lighter than its closest commercially cataloged structural analog, 2-((3,5-dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 1105225-25-9, MW 458.6 g/mol) . Both compounds share the identical 3,5-dimethoxybenzylthio-thiadiazole core but differ in the piperazine N-substituent (methyl vs. 4-methoxyphenyl). The 92-Dalton difference places the analog substantially closer to the 500 Da upper limit of the Lipinski Rule of Five, while the target remains comfortably within optimal lead-like space (MW ≤ 350–400 Da) preferred for fragment-based and lead-discovery programs. Lower molecular weight is correlated with improved passive membrane permeability and reduced susceptibility to efflux transporters, although direct comparative permeability data are not available for these specific compounds.
| Evidence Dimension | Molecular weight (drug-likeness) |
|---|---|
| Target Compound Data | 366.5 g/mol |
| Comparator Or Baseline | 2-((3,5-Dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 1105225-25-9): 458.6 g/mol |
| Quantified Difference | Target is 92.1 g/mol lighter (20.1% reduction in MW) |
| Conditions | Computed molecular weight; PubChem data |
Why This Matters
For procurement decisions in drug discovery programs, the 92-Dalton mass reduction translates to greater compliance with lead-like criteria and may improve the probability of downstream pharmacokinetic success relative to the heavier analog.
- [1] PubChem Compound Summary for CID 30862969. National Center for Biotechnology Information. Accessed May 2026. View Source
